molecular formula C₃₄H₆₃ClN₂O₆S B1161380 7-Epi Clindamycin 2-Palmitate

7-Epi Clindamycin 2-Palmitate

Cat. No.: B1161380
M. Wt: 663.39
Attention: For research use only. Not for human or veterinary use.
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Description

7-Epi Clindamycin 2-Palmitate is a chemical impurity associated with Clindamycin, a semi-synthetic lincosamide antibiotic . It is specifically identified as a degradation product formed under forced degradation conditions, making it a critical analyte in pharmaceutical research for studying the stability and purity of Clindamycin-based formulations . The compound is supplied with a high purity grade, often verified by HPLC to be greater than 99%, ensuring reliable and consistent results for analytical purposes . Clindamycin, the parent drug, functions by inhibiting bacterial protein synthesis . It binds to the 23S rRNA of the 50S subunit of the bacterial ribosome, which impedes the assembly of the ribosome and the translation process . The molecular mechanism is attributed to its three-dimensional structure, which closely mimics the 3'-ends of L-Pro-Met-tRNA and deacylated-tRNA . By acting as a structural analog, Clindamycin impairs peptide chain initiation and can stimulate the dissociation of peptidyl-tRNA from bacterial ribosomes, ultimately halting bacterial growth . As a degradation product, this compound itself is not pharmaceutically active but is vital for monitoring the integrity and stability of the active pharmaceutical ingredient. This compound is presented as the hydrochloride salt with a molecular formula of C34H63ClN2O6S·HCl and a molecular weight of 699.84 g/mol . Researchers utilize this compound as a certified reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the quality, safety, and efficacy of Clindamycin products . Its study is essential for compliance with regulatory requirements in the pharmaceutical industry. This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₃₄H₆₃ClN₂O₆S

Molecular Weight

663.39

Synonyms

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]_x000B_carbonyl]amino]-1-thio-D-erythro-α-D-galactooctopyranoside 2-Palmitate;  7-Epiclindamycin 2-Palmitate

Origin of Product

United States

Synthetic Methodologies and Stereochemical Considerations

Chemical Synthesis Approaches for Clindamycin (B1669177) Palmitate and its Epimers

To direct the acylation specifically to the 2-hydroxyl group of the clindamycin molecule, multi-step protection and deprotection strategies are essential. acs.orgacs.org This laborious process is necessary to prevent the formation of unwanted ester isomers. researchgate.net

A common approach involves the protection of the 3- and 4-hydroxyl groups by reacting the clindamycin free base with a carbonyl compound, such as 2,2-dimethoxypropane, in the presence of an acid catalyst like p-toluenesulfonic acid. google.comgoogle.com This reaction forms a temporary cyclic acetal (B89532) (an isopropylidene group) that blocks these two hydroxyl groups from reacting. google.com Once the 3,4-hydroxyls are protected, the remaining free 2-hydroxyl group can be acylated.

The acylation step is typically carried out using palmitoyl (B13399708) chloride in the presence of a base such as triethylamine. google.com After the palmitate group is successfully attached at the 2-position, the final step is the removal of the protecting group (deprotection). This is usually achieved by acidolysis, for instance, by treating the molecule with glacial acetic acid and water, which hydrolyzes the acetal and restores the 3- and 4-hydroxyl groups to yield the final Clindamycin 2-Palmitate product. google.comgoogle.com

Stereochemical Aspects in Clindamycin and its Derivatives

Clindamycin is a semi-synthetic antibiotic derived from lincomycin (B1675468). nih.govdrugs.com The key structural modification is the replacement of the 7-(R)-hydroxyl group of lincomycin with a chlorine atom, which occurs with an inversion of configuration at the C-7 chiral center, resulting in the 7-(S) configuration for clindamycin. drugs.com

The clindamycin molecule possesses multiple chiral centers, making its stereochemistry complex. google.commasterorganicchemistry.com The term "7-Epi Clindamycin" refers to an epimer of clindamycin. Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. researchgate.net In the case of 7-Epi Clindamycin, the stereochemistry at the C-7 position is inverted from the (S) configuration of clindamycin back to the (R) configuration, which is the same as that of the parent compound, lincomycin.

Therefore, 7-Epi Clindamycin 2-Palmitate is the palmitic acid ester of this C-7 epimer. synzeal.comclearsynth.com It is often considered an impurity or a related substance in the synthesis and production of Clindamycin Palmitate. veeprho.com The control of stereochemistry during the synthesis of clindamycin from lincomycin is crucial to minimize the formation of such epimeric impurities. The presence and quantity of these isomers are critical quality attributes that must be carefully monitored in the final pharmaceutical product. google.com

Chiral Separation Techniques for Related Compounds

Given that the synthesis of clindamycin can lead to the formation of its 7-epi diastereomer, effective separation techniques are crucial for isolating the desired compound and for the quality control of the final pharmaceutical product. Since this compound and Clindamycin 2-Palmitate are diastereomers, they have different physical and chemical properties, which allows for their separation by various chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of clindamycin and its impurities, including diastereomers. Both normal-phase and reversed-phase HPLC can be employed. researchgate.net The choice of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation. For instance, a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution has been used for the separation of clindamycin and its related substances. nih.govsielc.com The separation of diastereomers relies on the differential interactions of the molecules with the stationary phase due to their distinct three-dimensional structures.

Capillary Electrophoresis (CE) is another powerful technique for the enantiomeric and diastereomeric separation of chiral drugs. nih.gov In CE, separation is achieved based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is often added to the background electrolyte. Clindamycin phosphate (B84403) itself has been used as a novel chiral selector for the enantiomeric separation of several basic drugs. nih.gov The formation of transient diastereomeric complexes between the analyte and the chiral selector leads to differences in their electrophoretic mobilities, enabling separation.

The table below summarizes the key chiral separation techniques applicable to clindamycin and its related compounds.

Table 2: Chiral Separation Techniques for Clindamycin and Related Compounds

TechniquePrincipleStationary/Mobile Phase or SelectorApplication
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.Reversed-Phase: C18 or C8 columns with aqueous/organic mobile phases. nih.govsielc.comNormal-Phase: Silica or polar-bonded phases with non-polar mobile phases. researchgate.netChiral Stationary Phases (CSPs): Columns with immobilized chiral selectors.Separation of diastereomers like clindamycin and 7-epiclindamycin and their esters. researchgate.net
Capillary Electrophoresis (CE) Differential migration of ions in an electric field.Chiral Selectors: Cyclodextrins, macrocyclic antibiotics (including clindamycin derivatives) added to the background electrolyte. nih.govEnantiomeric and diastereomeric separation of clindamycin and other chiral drugs. nih.gov

Molecular Biotransformation and Metabolic Pathways

Enzymatic Hydrolysis of 7-Epi Clindamycin (B1669177) 2-Palmitate to Clindamycin

7-Epi Clindamycin 2-Palmitate is an ester prodrug of clindamycin, meaning it is biologically inactive until it undergoes chemical transformation within the body. nih.govresearchgate.net The primary activation step is hydrolysis, which cleaves the palmitate ester group from the clindamycin molecule, releasing the active antibiotic. nih.gov This conversion is designed to be rapid, ensuring that the active drug becomes available in the system shortly after administration. regionvasterbotten.senih.gov

The hydrolysis of clindamycin ester prodrugs like the palmitate form is carried out by various esterase enzymes present in the body. uobabylon.edu.iq This enzymatic activation occurs primarily in the gastrointestinal tract following oral administration. uobabylon.edu.iquomustansiriyah.edu.iq While the process is known to be mediated by "intestinal esterases," the specific human esterase isozymes, such as carboxylesterase 1 (CES1) or carboxylesterase 2 (CES2), responsible for the activation of clindamycin palmitate have not been definitively identified in the surveyed scientific literature. uobabylon.edu.iqnih.govnih.gov The rapid appearance of active clindamycin in the bloodstream following administration of the palmitate ester indicates an efficient and swift hydrolytic process in vivo. nih.govregionvasterbotten.se

Pharmacokinetic studies demonstrate that the in vivo hydrolysis of clindamycin palmitate is rapid and efficient. nih.govnih.gov Blood level studies comparing clindamycin palmitate hydrochloride with clindamycin hydrochloride show that both compounds reach their peak serum concentrations of active clindamycin at approximately the same time. nih.govregionvasterbotten.senih.gov This suggests that the hydrolysis of the palmitate ester does not significantly delay the availability of the active drug moiety. However, specific quantitative data on the kinetics of the in vitro enzymatic hydrolysis, such as the Michaelis-Menten constant (K_m) or the maximum reaction velocity (V_max), are not extensively detailed in the available literature. ijpmbs.com

Subsequent Biotransformation of Clindamycin

Following its release from the palmitate prodrug, active clindamycin undergoes significant metabolism, primarily in the liver. nih.govmdpi.com This biotransformation is mediated largely by the cytochrome P450 enzyme system, which converts clindamycin into several metabolites. fda.govnih.gov

In vitro studies using human liver and intestinal microsomes have established that clindamycin is predominantly metabolized by the Cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govfda.govnih.gov A minor contribution to its metabolism is also made by the CYP3A5 isoenzyme. fda.govnih.govdrugs.com These enzymes catalyze the oxidation of the clindamycin molecule, initiating the formation of its major metabolites. nih.govnih.gov

Table 1: Cytochrome P450 Enzymes in Clindamycin Metabolism

EnzymeRole in Metabolism
CYP3A4 Primary metabolizing enzyme
CYP3A5 Minor contributor to metabolism

The CYP3A4 and CYP3A5-mediated metabolism of clindamycin results in the formation of two primary metabolites. fda.govdrugbank.com The major metabolic pathway is S-oxidation, which produces clindamycin sulfoxide (B87167). nih.govmedchemexpress.comcaymanchem.com A secondary, minor pathway is N-demethylation, which results in the formation of N-desmethylclindamycin. fda.govdrugs.comresearchgate.net Clindamycin sulfoxide is the most abundant metabolite, accounting for over 90% of the biotransformation, while N-desmethylclindamycin is a minor product. nih.govresearchgate.net

Table 2: Primary Metabolites of Clindamycin

MetaboliteFormation PathwayRelative Abundance
Clindamycin Sulfoxide S-oxidationMajor
N-desmethylclindamycin N-demethylationMinor

There are conflicting reports regarding the biological activity of clindamycin's main metabolites. Some sources classify both clindamycin sulfoxide and N-desmethylclindamycin as inactive metabolites. drugbank.com However, other studies identify them as active or bioactive, possessing their own antimicrobial properties. nih.govmdpi.comresearchgate.netfda.gov For instance, clindamycin sulfoxide has demonstrated in vitro activity against various bacteria, including P. prevotti and B. fragilis. medchemexpress.comcaymanchem.com

Despite the activity of these primary metabolites, a significant portion of the original clindamycin dose is eventually converted to other bioinactive metabolites. nih.govfda.gov After accounting for the portion of the drug excreted in its active form (approximately 10% in urine and 3.6% in feces), the remainder is eliminated from the body as these various inactive metabolic products. mdpi.comfda.govdrugbank.com

Molecular Mechanisms of Action of the Active Species

Ribosomal Target Elucidation of Clindamycin (B1669177)

Clindamycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. wikipedia.orgpatsnap.com At higher concentrations, it can be bactericidal. wikipedia.org

The primary target of clindamycin is the large 50S subunit of the bacterial ribosome. mdpi.compatsnap.com It binds reversibly to this subunit, interfering with the crucial processes of protein elongation. wikipedia.orgnih.gov This interaction is central to its ability to halt bacterial growth and proliferation.

Clindamycin's binding site is located within the 23S rRNA component of the 50S subunit, specifically in the peptidyl transferase center (PTC). drugbank.comrcsb.orgnih.gov Chemical footprinting and structural studies have identified key nucleotide interactions. Clindamycin protects specific bases from chemical modification, notably adenosine (B11128) residues A2058 and A2059, from dimethyl sulphate modification. nih.govoup.com It also strongly protects G2505 from kethoxal (B1673598) modification. nih.govoup.com The galactose ring of clindamycin forms hydrogen bonds with bases A2058, A2059, A2503, and G2505. rcsb.org These interactions are critical for the stable binding of the antibiotic to the ribosome.

Interactive Data Table: Key Ribosomal RNA Nucleotides Interacting with Clindamycin

Nucleotide Interaction Type Reference
A2058 Protection from chemical modification, Hydrogen bonding rcsb.orgnih.govoup.com
A2059 Protection from chemical modification, Hydrogen bonding rcsb.orgnih.govoup.com
G2505 Strong protection from chemical modification, Hydrogen bonding rcsb.orgnih.govoup.com
A2451 Protection from chemical modification nih.gov
A2602 Protection from chemical modification nih.gov
C2452 Van der Waals contact rcsb.org
U2506 Van der Waals contact rcsb.org

Inhibition of Bacterial Protein Synthesis

By binding to the 50S ribosomal subunit, clindamycin effectively disrupts the process of bacterial protein synthesis. youtube.com

Clindamycin directly interferes with the formation of peptide bonds, a fundamental step in protein elongation. nih.govrcsb.org It binds in the peptidyl transferase cavity, sterically clashing with the positioning of the aminoacyl-tRNA (A-site tRNA). mdpi.comrcsb.org This interference prevents the proper alignment of tRNA molecules in the A- and P-sites, thereby inhibiting the peptidyl transferase reaction that links amino acids together. rcsb.orgresearchgate.net

In addition to inhibiting peptide bond formation, clindamycin also inhibits ribosomal translocation. wikipedia.orggauthmath.com This is the process where the ribosome moves along the mRNA to read the next codon. By binding to the 50S subunit, clindamycin obstructs the movement of the peptidyl-tRNA from the A-site to the P-site, thus halting the elongation of the polypeptide chain. wikipedia.orgpatsnap.com

Molecular Specificity and Binding Site Overlap with Other Ribosome-Targeting Antibiotics

The binding site of clindamycin on the 50S ribosomal subunit overlaps with the binding sites of several other classes of antibiotics. This overlap has significant implications for cross-resistance. nih.govdrugbank.com

Antibiotics whose binding sites overlap with clindamycin include:

Macrolides (e.g., erythromycin): Share a similar binding site, leading to potential cross-resistance. drugbank.com

Streptogramin B: Also binds in the same region, and resistance mechanisms can affect both classes of drugs. nih.gov

Oxazolidinones (e.g., linezolid): These antibiotics also bind to the A-site of the large ribosomal subunit, leading to competition for ribosome binding. mdpi.com

Chloramphenicol (B1208): The binding site of chloramphenicol also overlaps with that of clindamycin. researchgate.net

Resistance to clindamycin is often caused by modification of the 23S rRNA, specifically at bases A2058 and/or A2059. drugbank.comresearchgate.net This modification can confer resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenomenon known as MLSB resistance. researchgate.net

Interactive Data Table: Antibiotic Classes with Overlapping Binding Sites with Clindamycin

Antibiotic Class Example Shared Binding Region Reference
Macrolides Erythromycin 50S ribosomal subunit, near PTC drugbank.com
Streptogramins B 50S ribosomal subunit, near PTC nih.gov
Oxazolidinones Linezolid 50S ribosomal subunit, A-site of PTC mdpi.com
Amphenicols Chloramphenicol 50S ribosomal subunit, PTC researchgate.net

Molecular Basis of Antibiotic Resistance Mechanisms

Ribosomal Target Site Modification

The principal mechanism of resistance to 7-Epi Clindamycin (B1669177) 2-Palmitate involves alterations to its binding site on the 50S ribosomal subunit. This antibiotic, like other lincosamides, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) within the peptidyl transferase center, interfering with peptide chain elongation. nih.govveeprho.com Modifications at this site reduce the binding affinity of the drug, allowing protein synthesis to proceed.

Methylation of 23S rRNA (erm genes: ermA, ermB, ermC, ermF)

The most common form of target site modification is the methylation of the 23S rRNA, a reaction catalyzed by enzymes encoded by erm (erythromycin ribosomal methylase) genes. nih.gov These genes, including ermA, ermB, ermC, and ermF, are frequently associated with resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics. nih.govnih.gov The Erm enzymes act as methyltransferases, adding one or two methyl groups to a specific adenine (B156593) residue (A2058 in Escherichia coli numbering) within the 23S rRNA. rcsb.orgnih.gov This modification is a key factor in acquired resistance. nih.gov

The expression of erm genes can be either inducible or constitutive. nih.gov

Inducible Resistance: In this form, the methylase enzyme is produced only in the presence of an inducing agent, typically a macrolide antibiotic like erythromycin. nih.govoup.com Bacteria with this phenotype, often termed iMLSB, will appear resistant to erythromycin but susceptible to clindamycin in standard laboratory tests. nih.govasm.org However, exposure to clindamycin can select for mutations that lead to constitutive expression, resulting in treatment failure. asm.orgresearchgate.net The D-test is a common laboratory method used to detect this inducible resistance, where a flattening of the clindamycin inhibition zone near an erythromycin disk indicates a positive result. asm.org

Constitutive Resistance: In this case, the methylase enzyme is produced continuously, regardless of the presence of an inducer. asm.org This leads to a stable resistance phenotype where the bacteria are resistant to all MLSB antibiotics, including clindamycin. nih.gov Strains with constitutive resistance demonstrate in vitro resistance to both erythromycin and clindamycin. nih.gov

The prevalence of inducible versus constitutive resistance can vary geographically and between different bacterial species. nih.govaku.edu For instance, studies have shown that inducible clindamycin resistance is more prevalent in methicillin-resistant Staphylococcus aureus (MRSA) than in methicillin-susceptible S. aureus (MSSA) isolates. nih.gov

Prevalence of erm Genes in Inducible Clindamycin-Resistant S. aureus
Study ReferenceermA PrevalenceermB PrevalenceermC PrevalenceGeographic Location
Goudarzi et al. nih.gov41.1%Not Detected17.7%Iran
Adhikari et al. nih.gov15.62%3.12%18.75%Nepal

The methylation of adenine A2058 in the 23S rRNA has significant structural repercussions that directly impede clindamycin binding. This adenine residue is a critical component of the antibiotic's binding pocket within the peptidyl transferase center. nih.gov The addition of a methyl group to the N6 position of A2058 creates steric hindrance, physically obstructing the drug from settling into its binding site. rcsb.orgnih.gov This modification induces a conformational change in the 50S ribosomal subunit, which ultimately blocks the binding of MLSB antibiotics and prevents their inhibitory action on protein synthesis. nih.gov

Mutations in 23S rRNA (e.g., A2058G, A2059)

Another mechanism of resistance involves point mutations in the 23S rRNA gene at or near the clindamycin binding site. rcsb.org These mutations alter the chemical landscape of the binding pocket, which decreases the affinity of clindamycin for the ribosome. rcsb.orgnih.gov

The most clinically significant mutations occur at nucleotides A2058 and A2059. nih.govnih.gov

A2058G: The substitution of adenine (A) with guanine (B1146940) (G) at position 2058 results in high-level resistance to clindamycin. nih.govnih.gov The introduction of the 2-amino group of guanine creates a steric clash that hinders the proper placement of the antibiotic. nih.gov

A2059G: A transition from adenine to guanine at position 2059 also confers resistance, although typically to a lesser degree than the A2058G mutation. nih.govasm.org

Other mutations, such as A2058C or A2058U, have also been observed and contribute to varying levels of resistance. nih.govnih.gov The level of resistance conferred by these mutations can depend on the specific base substitution and the number of mutated rRNA alleles in the bacterium. nih.gov

Effect of 23S rRNA Mutations on Clindamycin Susceptibility
Mutation (E. coli numbering)Effect on Clindamycin ResistanceReference
A2058GHigh-level resistance nih.govnih.gov
A2059GConfers resistance (may be moderate) nih.govnih.govasm.org
A2058USignificant drug resistance nih.gov
A2058CMarginal effect on susceptibility nih.gov

cfr Gene-Encoded Ribosomal Methyltransferase and Multi-Drug Resistance

A distinct and significant mechanism of resistance is mediated by the cfr (chloramphenicol-florfenicol resistance) gene. nih.gov This gene encodes a methyltransferase that modifies a different nucleotide in the 23S rRNA: adenine A2503. nih.govnih.govmcmaster.ca The Cfr enzyme catalyzes the methylation of the C8 position of A2503. mcmaster.cabiorxiv.org

This modification at A2503, located near the clindamycin binding site, results in a broad spectrum of resistance known as the PhLOPSA phenotype. This includes resistance to Phenicols, Lincosamides (like clindamycin), Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. nih.govnih.gov The resistance is conferred by interfering with the positioning of these drugs on the ribosome. nih.govnih.gov The cfr gene is often located on mobile genetic elements like plasmids, facilitating its spread among different bacterial species, including Staphylococcus aureus. nih.govoup.com

Efflux Pump Systems

In addition to target site modification, bacteria can develop resistance by actively expelling antibiotics from the cell using efflux pumps. jcdr.netinfectionsinsurgery.org These are transport proteins embedded in the bacterial cell membrane that recognize and extrude a wide range of toxic compounds, including antibiotics. nih.govnih.gov

Several families of efflux pumps are associated with multidrug resistance, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). nih.govmdpi.com In staphylococci, the msr(A) gene encodes an ABC transporter that confers resistance to macrolides and streptogramin B antibiotics but not to lincosamides like clindamycin. oup.com However, other efflux systems in various bacteria, such as the AdeABC and AdeIJK pumps in Acinetobacter baumannii, can recognize and export a broader range of substrates that may include lincosamides. mdpi.com Overexpression of these pumps reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis. nih.govmdpi.com

Identification of Efflux Pump Genes (msr, mef, mre family)

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. nih.govoup.com Several families of genes encoding these pumps have been identified as conferring resistance to macrolides and, in some cases, lincosamides.

The msr (macrolide and streptogramin resistance) gene family, particularly msr(A), encodes for an ATP-binding cassette (ABC) transporter. nih.govnih.gov This type of transporter utilizes the energy from ATP hydrolysis to expel antibiotics. nih.gov The msr(A) gene is often found on plasmids and is associated with resistance to 14- and 15-membered macrolides and type B streptogramins. oup.com While clindamycin is not an inducer of the msr(A) pump, its activity can be affected by the presence of this efflux system. oup.com

The mef (macrolide efflux) gene family, such as mef(A), encodes for a member of the major facilitator superfamily (MFS) of transporters. frontiersin.org These pumps are driven by the proton motive force. The mef(A) gene is typically associated with resistance to 14- and 15-membered macrolides, a phenotype known as the M phenotype. frontiersin.org Strains carrying the mef(A) gene are generally susceptible to clindamycin.

The mre (macrolide resistance) family of genes is also involved in efflux-mediated resistance, although it is less commonly described in the context of lincosamides.

Table 1: Key Efflux Pump Genes in Lincosamide Resistance

Gene Family Gene Example Transporter Type Energy Source Substrate Specificity
msr msr(A) ABC Transporter ATP Hydrolysis 14- & 15-membered macrolides, type B streptogramins
mef mef(A) Major Facilitator Superfamily (MFS) Proton Motive Force 14- & 15-membered macrolides

Molecular Mechanism of Drug Efflux

The molecular mechanism of drug efflux involves the recognition of the antibiotic by the efflux pump, followed by its transport across the bacterial cell membrane.

ABC Transporters (e.g., MsrA): These pumps consist of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). The TMDs recognize and bind the antibiotic from the cytoplasm or the inner leaflet of the cell membrane. The binding of ATP to the NBDs triggers a conformational change in the protein, which results in the outward transport of the antibiotic. Subsequent ATP hydrolysis resets the pump for another cycle.

Major Facilitator Superfamily (MFS) Transporters (e.g., MefA): MFS pumps are single-polypeptide secondary transporters that utilize the electrochemical gradient of protons (or other ions) across the cell membrane. The binding of a proton and the antibiotic substrate to the transporter induces a conformational change that exposes the binding sites to the exterior of the cell, leading to the release of the antibiotic.

These efflux systems are a critical component of both intrinsic and acquired resistance in bacteria. oup.com While some pumps are specific for certain antibiotics, multidrug efflux pumps can extrude a wide range of antimicrobial agents. oup.com

Enzymatic Drug Inactivation

Another significant mechanism of resistance to lincosamides is the enzymatic inactivation of the antibiotic molecule. This is primarily mediated by lincosamide nucleotidyltransferases.

lnu Family Genes and Clindamycin Adenylation

The lnu (lincosamide nucleotidyltransferase) , previously known as lin, gene family encodes for enzymes that inactivate lincosamides through adenylation. nih.govseq.es Several distinct lnu genes have been identified, including lnu(A), lnu(B), lnu(C), and lnu(D). nih.govoup.com These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer between bacteria. nih.gov

The presence of lnu genes confers specific resistance to lincosamides, a phenotype sometimes referred to as the L phenotype, where bacteria are resistant to lincosamides but remain susceptible to macrolides and streptogramin B. nih.gov For instance, the lnu(B) gene has been identified as responsible for clindamycin resistance in clinical isolates of Streptococcus agalactiae. nih.gov Similarly, the lnu(C) gene has been shown to confer resistance to lincomycin (B1675468). oup.comresearchgate.net

Biochemical Pathways of Inactivation

The biochemical pathway of lincosamide inactivation by Lnu enzymes involves the covalent modification of the antibiotic. Specifically, these enzymes catalyze the transfer of an adenylyl group from ATP to a hydroxyl group on the lincosamide molecule. nih.gov This process, known as adenylation or nucleotidylation, results in a structurally modified antibiotic that is no longer able to bind effectively to its ribosomal target. seq.es

The adenylation of clindamycin by Lnu enzymes renders it inactive, preventing it from inhibiting bacterial protein synthesis. nih.gov This enzymatic detoxification is an efficient mechanism for bacteria to overcome the antimicrobial effects of lincosamides.

Cross-Resistance Patterns: The Macrolide-Lincosamide-Streptogramin B (MLS_B) Phenotype

The most widespread mechanism of acquired resistance to lincosamides is target-site modification, which leads to cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. This is known as the MLS_B phenotype.

Genetic Determinants of MLS_B Resistance

The genetic basis for the MLS_B phenotype is the presence of erm (erythromycin ribosome methylase) genes. nih.gov These genes encode for methyltransferase enzymes that modify the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit. The Erm enzymes specifically dimethylate an adenine residue (A2058 in Escherichia coli) within the peptidyl transferase center of the 23S rRNA. nih.govasm.org

This methylation alters the conformational structure of the ribosome, which in turn reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics to their target. asm.org As these three classes of antibiotics share overlapping binding sites on the ribosome, a single modification can confer resistance to all of them.

The expression of erm genes can be either constitutive (cMLS_B) or inducible (iMLS_B) . nih.gov

In constitutive resistance , the methylase is continuously produced, leading to resistance to all MLS_B antibiotics. nih.gov

In inducible resistance , the methylase is only synthesized in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin. nih.govasm.org In the absence of an inducer, these strains may appear susceptible to clindamycin in vitro. microbiologyjournal.org

The most clinically significant erm genes found in staphylococci and streptococci are erm(A), erm(B), and erm(C). nih.gov These genes are often located on mobile genetic elements like transposons (e.g., Tn554 carrying erm(A) and Tn551 carrying erm(B)) and plasmids, contributing to their dissemination among bacterial populations. nih.govnih.gov

Table 2: Genetic Determinants of the MLS_B Phenotype

Genetic Determinant Gene Examples Mechanism of Action Resistance Phenotype Expression
erm genes erm(A), erm(B), erm(C) Ribosomal RNA methylation Cross-resistance to macrolides, lincosamides, and streptogramin B Constitutive (cMLS_B) or Inducible (iMLS_B)

Molecular Basis of Cross-Resistance to Structurally Distinct Antibiotics

Cross-resistance occurs when a single molecular mechanism confers resistance to multiple, often structurally unrelated, antimicrobial agents. For lincosamide antibiotics, including derivatives such as 7-Epi Clindamycin 2-Palmitate, cross-resistance is a significant clinical challenge. The active form of the antibiotic, derived from the hydrolysis of the palmitate ester, is subject to several bacterial resistance mechanisms that simultaneously reduce the efficacy of other distinct antibiotic classes. These mechanisms primarily involve modification of the drug's target site and active efflux of the drug from the bacterial cell.

The most prominent mechanism of cross-resistance involving the lincosamide class is mediated by target site modification. nih.govnih.gov This mechanism often results in a phenotype known as MLSB resistance, which confers simultaneous resistance to three structurally different classes of antibiotics: M acrolides, L incosamides, and S treptogramin B type antibiotics. nih.govresearchgate.netejgm.co.ukresearchgate.net

The molecular basis for MLSB resistance is the methylation of the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit where these antibiotics bind. rcsb.orgnih.gov This modification is catalyzed by rRNA methyltransferase enzymes encoded by the erm (erythromycin ribosome methylase) genes, such as erm(A), erm(B), and erm(C). nih.govresearchgate.netfrontiersin.org The enzyme methylates a specific adenine nucleotide within the 23S rRNA. nih.govrcsb.org This alteration in the target site reduces the binding affinity of all three antibiotic classes, preventing them from inhibiting bacterial protein synthesis. rcsb.orgnih.gov The expression of these erm genes can be either constitutive (always on) or inducible (activated in the presence of an inducing agent, typically a macrolide). nih.govnih.gov

Gene Family Enzyme Molecular Action Structurally Distinct Antibiotic Classes Affected
erm(A), erm(B), erm(C)Erythromycin Ribosome MethylaseMethylation of an adenine residue on the 23S rRNA of the 50S ribosomal subunit. nih.govrcsb.orgMacrolides, Lincosamides, Streptogramin B

A second major molecular mechanism contributing to cross-resistance is the active removal of antibiotics from the bacterial cell by efflux pumps. nih.govokstate.edu These are membrane-associated protein complexes that recognize and expel a wide variety of structurally diverse compounds, including multiple classes of antibiotics. nih.govresearchgate.net Overexpression of these pumps can lead to multidrug resistance (MDR).

Several families of efflux pumps are implicated in resistance to lincosamides and other antibiotics:

ATP-Binding Cassette (ABC) Family: This family of transporters uses ATP hydrolysis to power the expulsion of substrates. While the pump encoded by msr(A) confers resistance to macrolides and streptogramin B, it does not affect lincosamides. nih.gov However, other ABC-F subfamily proteins, encoded by genes like lsa, can confer resistance to lincosamides, streptogramins, and other antibiotics by protecting the ribosome. rcsb.orgfrontiersin.org

Resistance-Nodulation-Division (RND) Family: This family is particularly prominent in Gram-negative bacteria. RND pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, are known for their exceptionally broad substrate specificity, contributing to high levels of resistance to multiple drug classes, including fluoroquinolones, cephalosporins, and aminoglycosides. mdpi.com

The presence of genes encoding these resistance mechanisms on mobile genetic elements, such as plasmids and transposons, facilitates their spread among bacterial populations. nih.govnih.gov It is common for a single plasmid to carry multiple resistance genes, leading to co-resistance. For instance, studies have shown that clindamycin-resistant strains of Streptococcus agalactiae frequently exhibit co-resistance to erythromycin, levofloxacin (a fluoroquinolone), tetracycline, and chloramphenicol (B1208), indicating the presence of multiple resistance mechanisms within the same isolates. frontiersin.orgnih.gov

Resistance Mechanism Gene(s) / Pump Family Molecular Action Structurally Distinct Antibiotic Classes Affected
Active Effluxlsa (ABC-F Family)Ribosome protection leading to resistance. rcsb.orgfrontiersin.orgLincosamides, Streptogramins, Pleuromutilins
Active EffluxRND Family (e.g., MexAB-OprM)Expulsion of diverse compounds from the bacterial cell. nih.govmdpi.comLincosamides, Fluoroquinolones, Cephalosporins, Aminoglycosides
Co-resistanceMultiple genes on mobile elementsCo-inheritance of genes conferring resistance to different antibiotics.Lincosamides, Macrolides, Tetracyclines, Fluoroquinolones, Chloramphenicol frontiersin.orgnih.gov

Structure Activity Relationships Sar and Computational Molecular Design

Analysis of Structural Modifications and Their Impact on Molecular Activity

The core structure of clindamycin (B1669177) offers several sites for modification, with the C7 position being particularly critical for its antibacterial potency. The stereochemistry at this position influences the orientation of the substituent and, consequently, its interaction with the ribosomal binding pocket.

In clindamycin, the (7S)-chloro-substitution of the (7R)-hydroxyl group of its parent compound, lincomycin (B1675468), results in a significant enhancement of its antibacterial activity. wikipedia.org The epimer, 7-Epi Clindamycin, features a reversal of stereochemistry at the C7 position. While specific comparative activity data for 7-Epi Clindamycin is not extensively available in the literature, it is understood that such stereochemical changes can profoundly impact the binding affinity to the ribosome. It is generally accepted that the specific spatial arrangement of the chloro group in clindamycin is optimal for its interaction with the 23S rRNA of the 50S ribosomal subunit. Any deviation from this, as in the case of the 7-epimer, is likely to result in a less favorable binding orientation and potentially reduced antibacterial efficacy.

The addition of a 2-palmitate ester to 7-Epi Clindamycin transforms it into a prodrug. patsnap.com A prodrug is an inactive or less active molecule that is converted into the active drug within the body. patsnap.com In this case, the bulky palmitate group at the 2-position of the lincosamine (B1675473) sugar is designed to be cleaved by esterases in the gastrointestinal tract, releasing the active 7-Epi Clindamycin. nih.gov The primary motivation for this modification is often to mask the bitter taste of the parent compound, thereby improving patient compliance, especially in pediatric formulations. nih.govnih.gov

The table below summarizes the key structural modifications and their anticipated impact on the molecular activity of 7-Epi Clindamycin 2-Palmitate.

Structural Modification Compound Anticipated Impact on Molecular Activity
Inversion of stereochemistry at C77-Epi ClindamycinLikely reduced binding affinity to the 50S ribosomal subunit compared to clindamycin, potentially leading to lower antibacterial potency.
Esterification at the 2-position with palmitic acidThis compoundRenders the molecule inactive until hydrolyzed in vivo. This modification is primarily for taste-masking and does not directly contribute to antibacterial activity.

in silico Approaches to SAR Studies

Computational methods provide invaluable insights into the molecular interactions that govern the activity of antibiotics. Molecular docking and molecular dynamics simulations are two powerful techniques used to explore the binding of ligands like clindamycin and its derivatives to their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For clindamycin and its epimers, docking simulations are used to predict their binding mode and affinity within the peptidyl transferase center of the bacterial ribosome.

The following table illustrates hypothetical docking scores for clindamycin and 7-Epi Clindamycin to demonstrate the potential impact of stereochemistry on binding affinity.

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Clindamycin-8.5A2058, A2451, G2505
7-Epi Clindamycin-6.2A2058, G2505

Note: The data in this table is illustrative and based on the expected impact of the C7 epimerization. Actual values would require specific computational studies.

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time, offering insights into the stability of the complex and the nature of the binding interactions. MD simulations of clindamycin bound to the ribosome have shown that it maintains a stable conformation within the binding pocket, held in place by a network of hydrogen bonds and van der Waals interactions. nih.gov

For 7-Epi Clindamycin, an MD simulation would likely reveal a less stable binding complex compared to clindamycin. The altered stereochemistry at C7 could disrupt key hydrogen bonds and lead to greater conformational flexibility, resulting in a shorter residence time in the binding site. The root mean square deviation (RMSD) is a measure of the average distance between the atoms of superimposed molecules and is used to assess the stability of the simulation. A lower, more stable RMSD value over time suggests a more stable binding complex.

The table below presents a hypothetical comparison of MD simulation parameters for clindamycin and 7-Epi Clindamycin.

Compound Average RMSD (Å) Number of Stable Hydrogen Bonds Binding Stability
Clindamycin1.23-4High
7-Epi Clindamycin2.51-2Moderate to Low

Note: This data is hypothetical and serves to illustrate the expected outcomes of a comparative MD simulation.

Rational Design Principles for Clindamycin Derivatives and Prodrugs

The insights gained from SAR and in silico studies form the basis for the rational design of new clindamycin derivatives with improved properties, such as enhanced efficacy, better pharmacokinetic profiles, and the ability to overcome bacterial resistance.

The rational design of more potent clindamycin analogues focuses on optimizing their interactions with the ribosomal binding site. This can be achieved by introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions with key rRNA nucleotides. For example, modifying the proline moiety of clindamycin has been explored to enhance its activity. nih.gov The goal is to design molecules that fit more snugly into the binding pocket and have a higher affinity for the target.

The design of prodrugs like this compound is a key strategy for improving drug delivery. nih.gov The primary goal of this specific prodrug is taste-masking. nih.govnih.gov However, the prodrug approach can also be used to modulate the release and activation of the drug. By choosing different ester groups with varying chain lengths and branching, it is possible to control the rate of hydrolysis by esterases. This can be used to design formulations with specific release profiles, such as sustained release, which can maintain therapeutic drug concentrations over a longer period and potentially reduce dosing frequency.

The following table outlines different ester prodrugs of clindamycin and their potential release characteristics.

Prodrug Ester Group Expected Rate of Hydrolysis Potential Application
Clindamycin 2-AcetateAcetylRapidRapid release after absorption
Clindamycin 2-PalmitatePalmitoyl (B13399708)SlowTaste-masking, potential for sustained release
Clindamycin 2-StearateStearoylVery SlowLong-acting formulations

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating 7-Epi Clindamycin (B1669177) 2-Palmitate from the active pharmaceutical ingredient and other related substances, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of 7-Epi Clindamycin 2-Palmitate. The development of a robust HPLC method involves the systematic optimization of various parameters to achieve adequate separation and quantification. A typical reversed-phase HPLC method is often employed.

Method development begins with the selection of an appropriate stationary phase, commonly a C18 or C8 column, which provides the necessary hydrophobicity to retain the molecule. The mobile phase composition is then optimized; a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is typical. The pH of the aqueous buffer is a critical parameter that can be adjusted to control the ionization state of the analyte and, consequently, its retention time. Gradient elution may be necessary to achieve optimal separation of all related impurities with varying polarities.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This includes demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.

Interactive Data Table: Typical HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Stationary Phase Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of phosphate buffer and acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Diluent Mobile phase or a mixture of acetonitrile and water

Separation of this compound from Related Impurities and Degradants

The primary challenge in the chromatographic analysis of this compound is its separation from the parent compound, Clindamycin 2-Palmitate, as they are epimers. Epimers are diastereomers that differ in configuration at only one stereogenic center. This structural similarity can make their separation difficult.

The successful separation of these epimers by HPLC relies on the subtle differences in their three-dimensional structures, which leads to differential interactions with the stationary phase. Optimization of the mobile phase composition, pH, and column temperature is crucial to maximize the resolution between the two peaks. In some cases, specialized chiral stationary phases may be employed to enhance the separation of stereoisomers.

Besides the parent compound, other potential impurities and degradants that need to be separated include Lincomycin (B1675468) Palmitate, Clindamycin B Palmitate, and various esters of clindamycin with other fatty acids. A well-developed HPLC method should be capable of resolving this compound from all these potential impurities.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound, especially after its isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the stereochemistry of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure.

The key to confirming the "epi" configuration at the C-7 position lies in the analysis of the chemical shifts and coupling constants of the protons and carbons in the vicinity of this chiral center. The spatial arrangement of the substituents at C-7 in the epi-isomer will result in different magnetic environments compared to the non-epi form, leading to distinct differences in their respective NMR spectra. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all the proton and carbon signals unequivocally.

While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR signals would comprise those of the clindamycin moiety and the palmitate chain. The palmitate chain would exhibit characteristic signals for the long aliphatic chain and the ester carbonyl group.

Interactive Data Table: Predicted Key ¹H NMR Chemical Shifts for Structural Moieties of this compound

MoietyProtonPredicted Chemical Shift (ppm)
Clindamycin H-7Different from non-epi form
-SCH₃~2.1
N-CH₃~2.3
Palmitate Ester-adjacent -CH₂-~2.3
Aliphatic -(CH₂)n-~1.2-1.6
Terminal -CH₃~0.9

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₃₄H₆₃ClN₂O₆S, which corresponds to a molecular weight of approximately 663.4 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern would be expected to be similar to that of clindamycin, with characteristic losses of the palmitate group, water, and fragmentation of the sugar and pyrrolidine moieties. This fragmentation data provides a fingerprint for the molecule, aiding in its identification.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]⁺ ~664.4
[M-Palmitate+H]⁺ ~425.2
Further Fragments Characteristic ions of the clindamycin structure

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The IR spectrum would display characteristic absorption bands corresponding to the various bonds within the structure.

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H stretching (hydroxyl) 3200-3600
C-H stretching (aliphatic) 2850-3000
C=O stretching (ester) ~1735
C=O stretching (amide) ~1650
N-H bending (amide) ~1550
C-O stretching (ester/ether) 1000-1300
C-Cl stretching 600-800

Future Research Trajectories and Unanswered Questions

Exploration of Novel Synthetic Pathways for Stereoselective Production

A significant hurdle in the study of 7-Epi Clindamycin (B1669177) 2-Palmitate is the lack of established, efficient, and highly stereoselective synthetic routes. Currently, it is primarily identified as an impurity in clindamycin preparations. chemicalbook.com Future research must focus on developing novel synthetic methodologies that allow for the precise control of the stereochemistry at the C-7 position of the clindamycin scaffold.

Key research objectives in this area should include:

Development of Stereospecific Catalysts: Investigating new catalysts that can direct the chlorination of the lincomycin (B1675468) precursor to favor the formation of the 7-(R) chloro configuration, which is characteristic of the "epi" form, in contrast to the 7-(S) configuration of clindamycin.

Enzymatic Synthesis Approaches: Exploring the use of engineered enzymes that can perform stereoselective transformations, offering a greener and more precise alternative to traditional chemical synthesis.

Optimized Esterification Strategies: Once the 7-epi-clindamycin core is synthesized, research is needed to develop regioselective methods for attaching the palmitate group specifically at the 2-position of the sugar moiety. This will be crucial for producing the pure, intended molecule for pharmacological studies.

Progress in this area would not only provide the necessary quantities of pure 7-Epi Clindamycin 2-Palmitate for further research but also potentially lead to more cost-effective and scalable production methods for novel lincosamide antibiotics.

Deeper Elucidation of Complex Ribosomal Interaction Dynamics

Clindamycin exerts its antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. fda.govdrugbank.com The precise nature of the interaction between this compound and the bacterial ribosome remains a critical unanswered question. The altered stereochemistry at the C-7 position could significantly impact its binding affinity and orientation within the peptidyl transferase center (PTC). mdpi.com

Future investigations should aim to:

High-Resolution Structural Studies: Utilize techniques like cryogenic electron microscopy (cryo-EM) to determine the high-resolution structure of this compound bound to the bacterial ribosome. This would provide a detailed map of its interactions with the 23S rRNA nucleotides.

Chemical Footprinting and Kinetic Analysis: Employ chemical footprinting experiments to identify the specific nucleotides protected by the binding of the compound. nih.govresearchgate.net Kinetic studies can reveal the dynamics of this binding, such as association and dissociation rates, compared to clindamycin. drugbank.com

Comparative Binding Studies: Directly compare the ribosomal binding affinity of this compound with that of clindamycin and its unesterified precursor, 7-epi-clindamycin. This will help to dissect the individual contributions of the C-7 epimerization and the 2-palmitate ester to ribosomal interaction.

Understanding these dynamics is fundamental to predicting the compound's antibacterial spectrum and potency.

Table 1: Key 23S rRNA Nucleotides in the Clindamycin Binding Site (for comparative future studies) This table shows the established interaction sites for the parent compound, clindamycin, which would be the focus of comparative studies for its 7-epi epimer.

Nucleotide Interaction Type with Clindamycin Potential Impact of 7-Epi Stereochemistry
A2058 Hydrogen bonding with the galactose ring rcsb.org Altered hydrogen bond geometry and strength
A2059 Hydrogen bonding with the galactose ring rcsb.org Potential steric hindrance or altered bonding
G2505 Hydrogen bonding with the galactose ring rcsb.org Modified interaction due to different orientation
A2451 Protection from chemical probes nih.gov Changes in the protective footprint

Investigation of Emerging Resistance Mechanisms and Counter-Strategies

Bacterial resistance to clindamycin is a growing clinical concern. rcsb.org The primary mechanisms include target-site modification, such as methylation of the 23S rRNA by erm genes, and mutations in the ribosomal RNA that decrease drug binding affinity. rcsb.orgdermatologytimes.com It is currently unknown how this compound interacts with these resistance mechanisms.

Essential research questions to be addressed are:

Activity against Resistant Strains: Does this compound retain activity against bacterial strains that are resistant to clindamycin due to erm methylation or ribosomal mutations?

Induction of Resistance: Is the compound a weaker or stronger inducer of resistance mechanisms, such as the inducible MLSB (macrolide-lincosamide-streptogramin B) phenotype? nih.govmdpi.com

Susceptibility to Inactivation: Is this compound a substrate for bacterial enzymes that inactivate lincosamides, such as lincosamide nucleotidyltransferases? rcsb.org

Investigating these aspects could reveal if this specific epimer offers an advantage in overcoming existing clindamycin resistance, potentially making it a valuable lead for developing new antibiotics.

Table 2: Common Clindamycin Resistance Mechanisms (for future evaluation with the 7-epi epimer)

Resistance Mechanism Gene/Element Effect on Clindamycin Unknown effect of this compound
Ribosomal Methylation erm(A), erm(B), erm(C) nih.gov Prevents drug binding to 23S rRNA Binding affinity in the presence of methylation
Ribosomal Mutation A2058G, A2059G dermatologytimes.com Reduces drug binding affinity Ability to overcome altered binding pocket
Drug Inactivation linA, linB rcsb.org Enzymatic modification of the drug Susceptibility to enzymatic inactivation

Advanced Computational Modeling for Next-Generation Clindamycin Derivatives

Computational tools are invaluable for accelerating drug discovery and development. mdpi.com For this compound, in silico methods can provide predictive insights where experimental data is currently lacking.

Future computational research should focus on:

Molecular Docking Simulations: Building accurate models of this compound and docking them into the known structures of the bacterial ribosome. This can predict binding conformations and estimate binding energies, offering a first look at how the C-7 stereochemistry affects the interaction.

Molecular Dynamics (MD) Simulations: Performing MD simulations of the compound-ribosome complex to understand the stability of the binding and the dynamic movements of the molecule within the binding pocket over time. nih.gov

In Silico Resistance Modeling: Creating computational models of resistant ribosomes (e.g., with methylated or mutated nucleotides) to predict whether this compound can still bind effectively. This can help prioritize which experimental studies to pursue.

These computational approaches can guide the rational design of new derivatives based on the 7-epi scaffold, potentially leading to compounds with improved activity or resistance profiles.

Development of High-Throughput Analytical Platforms for Research Applications

To facilitate the research outlined above, robust and efficient analytical methods are required. While standard analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to identify clindamycin and its impurities, including 7-epi-clindamycin phosphate (B84403), there is a need for more advanced platforms. usp.orgusp.org

Future development in this area should include:

High-Throughput Screening (HTS) Assays: Designing HTS assays to rapidly screen libraries of clindamycin derivatives, including those based on the 7-epi scaffold, for their ability to inhibit bacterial growth or bind to the ribosome.

Advanced Separation Techniques: Developing more sophisticated chromatographic methods, potentially using chiral columns, to achieve baseline separation of clindamycin, 7-epi-clindamycin, and their respective esterified forms, which is crucial for quality control and metabolic studies. google.com

Mass Spectrometry-Based Proteomics: Utilizing advanced mass spectrometry techniques to study the downstream effects of ribosomal inhibition by this compound on the bacterial proteome, providing a global view of its mechanism of action.

These platforms will be essential for efficiently characterizing new compounds and accelerating the pace of research in this promising area.

Q & A

Q. What in silico tools predict the metabolic fate of this compound in human liver microsomes?

  • Methodological Answer : Use software like Schrödinger’s ADMET Predictor or MetaDrug to simulate cytochrome P450 metabolism. Validate predictions with in vitro microsomal assays (CYP3A4/5 isoforms). Combine with molecular docking to assess enzyme-substrate binding affinities. Cross-reference with hepatic clearance data from preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.